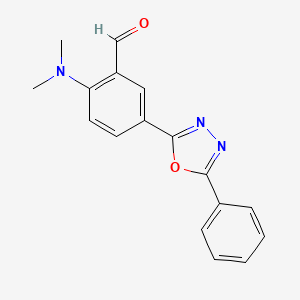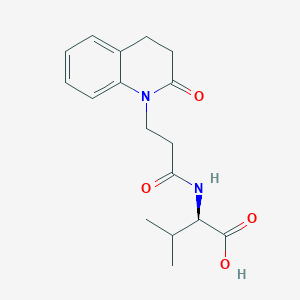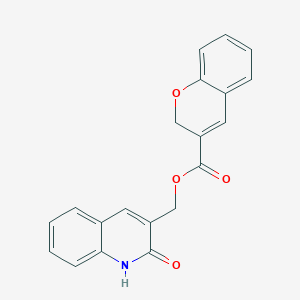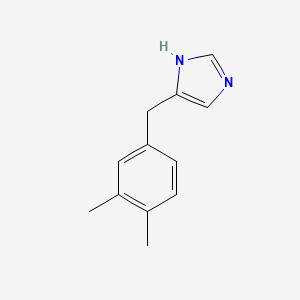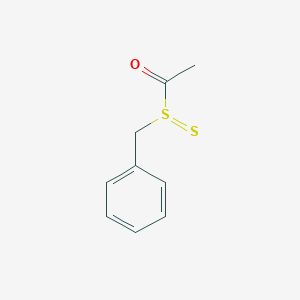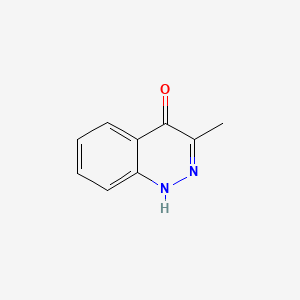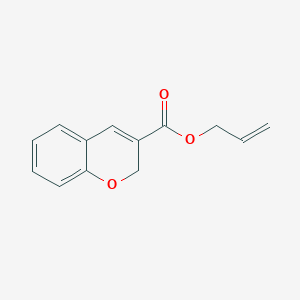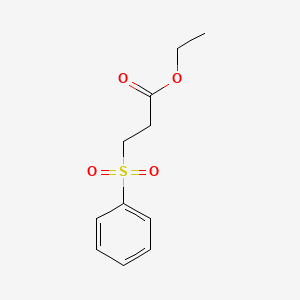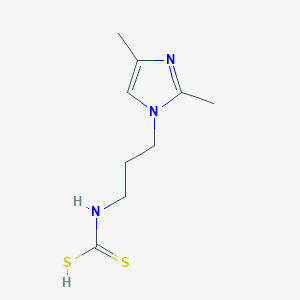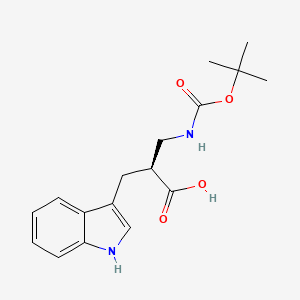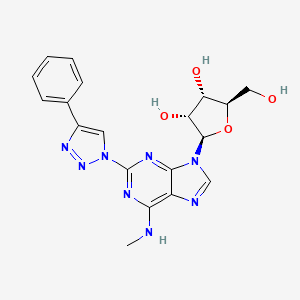
10-(1H-indol-3-yl)phenanthren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1H-indol-3-yl)phenanthren-9-ol is an organic compound that belongs to the class of indole derivatives It features a phenanthrene backbone with an indole moiety attached at the 10th position and a hydroxyl group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1H-indol-3-yl)phenanthren-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a phenanthrene derivative and an indole derivative, the reaction can be catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
10-(1H-indol-3-yl)phenanthren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the indole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the phenanthrene or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.
Aplicaciones Científicas De Investigación
10-(1H-indol-3-yl)phenanthren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-(1H-indol-3-yl)phenanthren-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in reduced production of a particular metabolite.
Comparación Con Compuestos Similares
Similar Compounds
- (1H-Indol-3-yl)methanamine
- 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine
Uniqueness
10-(1H-indol-3-yl)phenanthren-9-ol is unique due to its specific structural features, such as the combination of a phenanthrene backbone with an indole moiety and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
155592-52-2 |
|---|---|
Fórmula molecular |
C22H15NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
10-(1H-indol-3-yl)phenanthren-9-ol |
InChI |
InChI=1S/C22H15NO/c24-22-18-11-4-2-8-15(18)14-7-1-3-10-17(14)21(22)19-13-23-20-12-6-5-9-16(19)20/h1-13,23-24H |
Clave InChI |
AOMLMMHDUZWUOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CNC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


